
3-Chloro-4-(difluoromethyl)aniline
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Overview
Description
3-Chloro-4-(difluoromethyl)aniline is an aromatic amine with the molecular formula C7H6ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)aniline can be achieved through several methods. One common method involves the nitration of chlorodifluoromethoxybenzene, followed by reduction to obtain the desired aniline derivative . Another method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of hydrogen fluoride for selective fluorination and subsequent nitration and reduction steps are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and halogenated aromatic compounds .
Scientific Research Applications
3-Chloro-4-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can affect cellular processes such as signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
4-Chloro-3-(difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-4-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups on the benzene ring. This combination of substituents can result in distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-Chloro-4-(difluoromethyl)aniline is an aromatic amine with the molecular formula C7H6ClF2N and a molecular weight of approximately 195.57 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, interaction with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C7H6ClF2N
- Molecular Weight: 195.57 g/mol
- IUPAC Name: this compound
The compound features a chloro group and a difluoromethyl substituent on the benzene ring, which significantly influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. A common synthetic route includes the following steps:
- Starting Materials: An appropriate aniline derivative.
- Reagents: Chlorinating agents and difluoromethylating agents.
- Conditions: Controlled temperature and reaction time to optimize yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of aniline have shown cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |
Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
In one study, the compound was tested for its ability to induce apoptosis in cancer cells, demonstrating a dose-dependent increase in cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A related study reported that certain derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
Protein Binding and Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for assessing its pharmacological potential:
- Protein Binding: The binding affinity of this compound to various proteins can influence its bioavailability and therapeutic effectiveness.
- Mechanism of Action: It is hypothesized that the difluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Studies
-
Study on Anticancer Activity:
A recent investigation focused on the anticancer effects of substituted anilines, including this compound. The study demonstrated significant cytotoxicity against MCF-7 cells, indicating potential as a chemotherapeutic agent . -
Antimicrobial Efficacy:
In another case study, derivatives were screened for antibacterial activity against common pathogens. The results showed promising MIC values, supporting the hypothesis that structural modifications can lead to enhanced antimicrobial properties .
Properties
Molecular Formula |
C7H6ClF2N |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChI Key |
NWRQRIIRKWTOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(F)F |
Origin of Product |
United States |
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